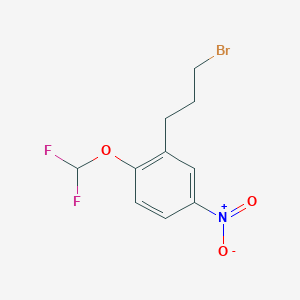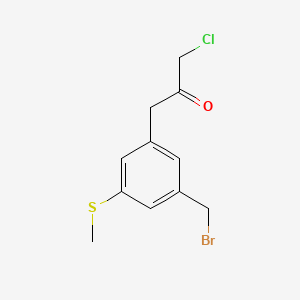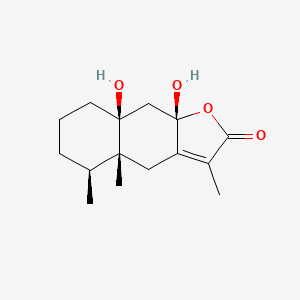
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromopropyl group.
Methoxylation: Introduction of the difluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinated methanol derivatives for methoxylation. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. Major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target’s nature.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a nitro group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene: The presence of a fluorine atom instead of a nitro group can lead to different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H10BrF2NO3 |
|---|---|
Peso molecular |
310.09 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
AWBVIBKVGWXYSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















